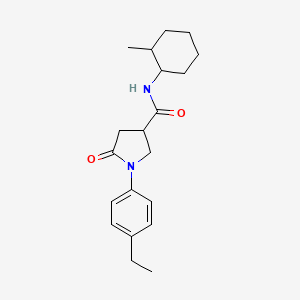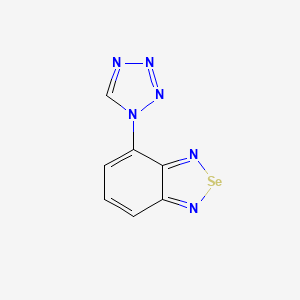![molecular formula C30H20N2O2 B11511653 1-[1-(Phenylcarbonyl)-4-(quinolin-2-yl)pyrrolo[1,2-a]quinolin-3-yl]ethanone](/img/structure/B11511653.png)
1-[1-(Phenylcarbonyl)-4-(quinolin-2-yl)pyrrolo[1,2-a]quinolin-3-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-BENZOYL-4-(QUINOLIN-2-YL)PYRROLO[1,2-A]QUINOLIN-3-YL]ETHAN-1-ONE is a complex organic compound that belongs to the class of fused nitrogen-containing heterocycles. These compounds are known for their diverse biological activities and functional properties. The structure of this compound includes a benzoyl group, a quinoline moiety, and a pyrrolo[1,2-a]quinoline framework, making it a unique and versatile molecule in the field of medicinal chemistry and material science .
Vorbereitungsmethoden
The synthesis of 1-[1-BENZOYL-4-(QUINOLIN-2-YL)PYRROLO[1,2-A]QUINOLIN-3-YL]ETHAN-1-ONE involves multiple steps and various reaction conditions. One common synthetic route includes the reaction of 3-bromoquinoline with phenacyl bromides and alkyl propiolates in the presence of triethylamine as a base and acetonitrile as a solvent under microwave irradiation . This method offers a straightforward one-pot route to the desired compound. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1-[1-BENZOYL-4-(QUINOLIN-2-YL)PYRROLO[1,2-A]QUINOLIN-3-YL]ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline moiety, using reagents like halogens or alkylating agents.
Cyclization: Intramolecular cyclization reactions can lead to the formation of additional fused ring systems.
Wissenschaftliche Forschungsanwendungen
1-[1-BENZOYL-4-(QUINOLIN-2-YL)PYRROLO[1,2-A]QUINOLIN-3-YL]ETHAN-1-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Wirkmechanismus
The mechanism of action of 1-[1-BENZOYL-4-(QUINOLIN-2-YL)PYRROLO[1,2-A]QUINOLIN-3-YL]ETHAN-1-ONE involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit hypoxia-inducible factor-α transactivation, leading to apoptosis in cancer cells . The compound’s antibacterial and antifungal activities are likely due to its interaction with microbial cell membranes and enzymes, disrupting their normal functions .
Vergleich Mit ähnlichen Verbindungen
1-[1-BENZOYL-4-(QUINOLIN-2-YL)PYRROLO[1,2-A]QUINOLIN-3-YL]ETHAN-1-ONE can be compared with other similar compounds, such as:
1-Benzoyl-3-cyanopyrrolo[1,2-a]quinolines: These compounds also exhibit significant biological activities, including apoptosis induction in cancer cells.
Benzoyl-substituted pyrrolo[1,2-a]quinoline-3-carboxylates: These derivatives have shown promising antitubercular activity.
Fused 1,3-azaphospholes with pyrrolo[1,2-a]quinoline skeleton: These compounds possess useful photoelectric properties for applications in OLEDs and bioimaging.
The uniqueness of 1-[1-BENZOYL-4-(QUINOLIN-2-YL)PYRROLO[1,2-A]QUINOLIN-3-YL]ETHAN-1-ONE lies in its specific structural features and the diverse range of biological and functional properties it exhibits.
Eigenschaften
Molekularformel |
C30H20N2O2 |
|---|---|
Molekulargewicht |
440.5 g/mol |
IUPAC-Name |
1-(1-benzoyl-4-quinolin-2-ylpyrrolo[1,2-a]quinolin-3-yl)ethanone |
InChI |
InChI=1S/C30H20N2O2/c1-19(33)23-18-28(30(34)21-10-3-2-4-11-21)32-27-14-8-6-12-22(27)17-24(29(23)32)26-16-15-20-9-5-7-13-25(20)31-26/h2-18H,1H3 |
InChI-Schlüssel |
KQTNLLZRBFXCLM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C2C(=CC3=CC=CC=C3N2C(=C1)C(=O)C4=CC=CC=C4)C5=NC6=CC=CC=C6C=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(Adamantan-1-YL)methyl]-3-chloro-5-(furan-2-YL)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide](/img/structure/B11511570.png)
![7-[4-[(2,6-Dimethoxybenzoyl)carbamothioyl]piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B11511571.png)
![N-{1-[(furan-2-ylcarbonyl)oxy]-2,2,6,6-tetramethylpiperidin-4-yl}acetamide](/img/structure/B11511575.png)
![2-[4-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-methoxyphenoxy]propanoic acid](/img/structure/B11511580.png)
![N-[2-(4-chlorophenoxy)ethyl]-2-(4-cyclohexylphenoxy)acetamide](/img/structure/B11511586.png)
![N-[2-(Adamantan-1-YL)ethyl]-4-(4-nitrophenoxy)benzene-1-sulfonamide](/img/structure/B11511588.png)


![7-(4-fluorophenyl)-1,3-dimethyl-8-(pyridin-2-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11511604.png)
![2-{[(4-tert-butylphenyl)carbonyl]amino}-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B11511606.png)

![(5,6,7-Trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-ylsulfanyl)-acetic acid](/img/structure/B11511622.png)

![(4Z)-4-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methylidene}-2-(5-chloro-2-nitrophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11511631.png)
